High-Resolution Structural Validation: X-Ray Diffraction Confirms Molecular Planarity and Unique Packing of 3,9-Dibromophenanthrene
Unlike many isomers, 3,9-dibromophenanthrene has been isolated as a pure compound and its solid-state crystal structure has been fully characterized by single-crystal X-ray diffraction [1]. This provides unambiguous evidence of its molecular conformation and intermolecular packing, which are crucial for predicting and controlling material properties. The experimental bond lengths and angles were further validated against density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level, showing strong agreement [1].
| Evidence Dimension | Crystal Structure Determination |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved and reported; molecular planarity confirmed. |
| Comparator Or Baseline | Other dibromophenanthrene isomers (e.g., from a bromination mixture) where only the 3,9-isomer was successfully isolated and characterized [1]. |
| Quantified Difference | Qualitative: Only the 3,9-isomer was isolated in pure form for full structural characterization from the reaction mixture. |
| Conditions | Single-crystal X-ray diffraction (XRD) and DFT calculations (B3LYP/6-311G(d,p)). |
Why This Matters
This provides a defined structural baseline, essential for quality control, computational modeling, and ensuring reproducible material synthesis, whereas uncharacterized isomer mixtures introduce significant variability.
- [1] Çakmak, O., et al. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. Organic Communications, 15(1), 59-70. View Source
